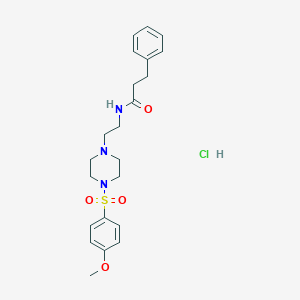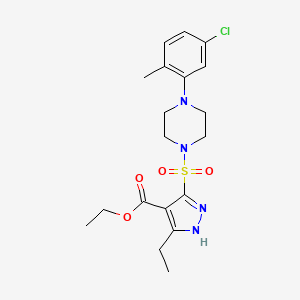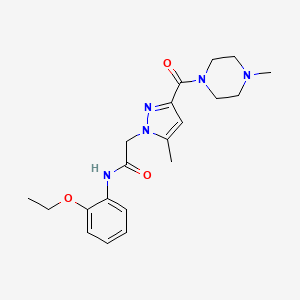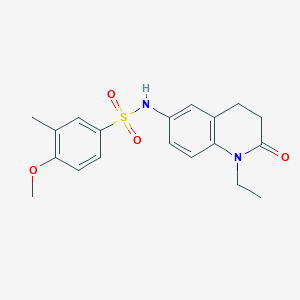![molecular formula C18H11ClF3N3O3 B3003110 3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine CAS No. 338393-30-9](/img/structure/B3003110.png)
3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen-Bonded Framework Structures
The study of hydrogen-bonded framework structures is essential in understanding the molecular architecture of various compounds. In the case of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, the ions are linked into a three-dimensional framework by a combination of N—H⋯Cl and C—H⋯O hydrogen bonds, creating a robust structure . Similarly, N-3,5-dinitrobenzoyl-N'-isonicotinoylhydrazine molecules are connected into a framework by N—H⋯O and C—H⋯O hydrogen bonds, with the addition of aromatic π–π stacking interactions . These interactions are crucial for the stability and properties of the compounds.
Synthesis of Key Intermediates
The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is a pivotal step in the production of certain herbicides, such as trifloxysulfuron. The compound was synthesized from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% . This process highlights the importance of optimizing reaction conditions to achieve high yields in the synthesis of chemical intermediates.
Crystal Structure Determination
Determining the crystal structure of compounds like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine is vital for understanding their chemical behavior. Using powder diffraction techniques, the structure was identified as monoclinic with specific lattice parameters. The structure features a planar system of two conjugated heterocycles and a dihedral angle between the heterocycle and the phenyl ring, with the nitro group being coplanar with the phenyl fragment . This detailed structural information is essential for the rational design of heterocyclic compounds.
Chemical Reactions Analysis
The study of 1,3-dipolar cycloaddition reactions provides insights into the synthesis of complex molecules. For instance, the reaction of 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes with N-alkyl-a-amino acids and paraformaldehyde was found to be highly diastereoselective. This process yields 1-benzopyrano[3,4-c]pyrrolidines, demonstrating the potential of nonstabilized azomethine ylides in cycloaddition reactions . Such reactions are significant for the development of new synthetic methodologies.
Physical and Chemical Properties Analysis
While the provided data does not directly discuss the physical and chemical properties of "3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine," the studies mentioned provide a foundation for understanding related compounds. The physical properties such as crystal structure and molecular framework, along with the chemical reactivity demonstrated through synthesis and cycloaddition reactions, are all factors that would influence the properties of a compound like the one . Understanding these properties is crucial for the application and manipulation of such compounds in various chemical contexts.
Aplicaciones Científicas De Investigación
Fluazinam
The compound, also known as fluazinam, is studied for its crystal structure. It forms inversion dimers linked by hydrogen bonds and other interactions, creating a three-dimensional network. This structure is significant in understanding the compound's physical and chemical properties (Youngeun Jeon et al., 2013, Acta Crystallographica Section E) Youngeun Jeon et al. (2013).
Pyridine Derivatives Synthesis
The compound is used in the synthesis of benzo(f)furo(3,4-c)(2,7)naphthyridines from furo(3,4-b)pyridines, showcasing its utility in creating complex organic structures (K. Görlitzer & U. Bartke, 2002, Die Pharmazie) K. Görlitzer & U. Bartke (2002).
Preparation of Esters, Peptides, and Lactones
It serves as a starting material for synthesizing various esters, dipeptides, and lactones, indicating its versatility in organic synthesis and pharmaceutical applications (Alauddin Ahmed et al., 1984, Bulletin of the Chemical Society of Japan) Alauddin Ahmed et al. (1984).
Heteroatom Influence in Biradicals
The compound's derivatives are used to study the heteroatom influence in pyridine-based nitronyl nitroxide biradicals, important for understanding magnetic properties and potential applications in material science (C. Rajadurai et al., 2003, The Journal of Organic Chemistry) C. Rajadurai et al. (2003).
Functionalizations of Chloro-, Bromo-, and Iodo(trifluoromethyl)pyridines
This compound is involved in the functionalization of various pyridines, highlighting its role in creating diversely substituted carboxylic acids and other derivatives (F. Cottet et al., 2004, Synthesis) F. Cottet et al. (2004).
Calcium-Channel Antagonist Activity
Derivatives of this compound have been studied for potential calcium-channel antagonist activity, which is crucial for the development of new pharmaceuticals (A. Linden et al., 2011, Acta Crystallographica Section C) A. Linden et al. (2011).
Propiedades
IUPAC Name |
3-chloro-2-[[4-(5-nitropyridin-2-yl)oxyphenyl]methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O3/c19-15-8-12(18(20,21)22)9-23-16(15)7-11-1-4-14(5-2-11)28-17-6-3-13(10-24-17)25(26)27/h1-6,8-10H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYNTCKUUXXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)







![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)

